molecular formula C13H18N2O2S B5225871 N-(phenylcarbamothioyl)isoleucine CAS No. 5839-71-4

N-(phenylcarbamothioyl)isoleucine

Cat. No.: B5225871
CAS No.: 5839-71-4
M. Wt: 266.36 g/mol
InChI Key: KRKBSIJUCVXTLT-UHFFFAOYSA-N
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Description

N-(phenylcarbamothioyl)isoleucine is a specialized chemical reagent of interest in medicinal chemistry and biochemical research. This compound is an isoleucine derivative functionalized with a phenylcarbamothioyl group, a motif often investigated for its potential biological activity. Researchers explore such derivatives for their roles as enzyme inhibitors or as precursors in the synthesis of more complex molecules. The presence of the thiourea moiety within its structure suggests potential for metal chelation or binding to biological targets, making it relevant for studies in drug discovery and development. As a pure, characterized compound, it is provided to support rigorous laboratory investigation. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-methyl-2-(phenylcarbamothioylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-3-9(2)11(12(16)17)15-13(18)14-10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKBSIJUCVXTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386767
Record name N-(Phenylcarbamothioyl)isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5839-71-4
Record name N-(Phenylcarbamothioyl)isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylcarbamothioyl)isoleucine typically involves the reaction of isoleucine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(phenylcarbamothioyl)isoleucine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(phenylcarbamothioyl)isoleucine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(phenylcarbamothioyl)isoleucine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to altered cellular functions. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Electronic vs. Lipophilic Effects :

  • Nitro groups (–NO₂) on the phenyl ring enhance cytotoxicity by increasing electron-withdrawing effects, improving interactions with cellular targets .
  • Methyl (–CH₃) or methoxy (–OCH₃) groups, though lipophilic, show weaker activity, suggesting that electronic modulation is critical for efficacy .

Physicochemical Properties

  • Ionization Profiles : Structural isomers like leucine and isoleucine derivatives exhibit distinct ionization efficiencies in MALDI-MS, attributed to subtle differences in branching and functional group orientation . For example, isoleucine derivatives show concentration-dependent ionization, whereas leucine analogues are undetectable under similar conditions .
  • Metal complexation can mitigate this by improving solubility .

Key Research Findings

Antifungal Activity : N-(Substituted phenylcarbamothioyl)benzamides inhibit early fungal biofilms by disrupting yeast adhesion mechanisms. However, mature biofilms (48-hour) resist treatment due to dense hyphal networks .

Cytotoxicity : Nitro-substituted phenylcarbamothioyl derivatives exhibit IC₅₀ values 2–3 times lower than methyl-substituted analogues in cancer cell lines, emphasizing electronic effects .

Metal Coordination : Thiosemicarbazide ligands form stable complexes with transition metals, enhancing anticancer activity. For instance, Cu(II) complexes show 70% inhibition of A549 cells at 10 μM .

Q & A

Q. How can QSAR models optimize this compound derivatives for enhanced anti-tuberculosis activity?

  • Methodology : Develop QSAR equations using descriptors like π (lipophilicity), σ (electronic effects), and Es (steric effects). For example, anti-tuberculosis activity in thiourea derivatives follows: Activity = -2.239π² + 6.049π – 2.917σ + 3.267Es – 78.090 *.
  • Validation : Use leave-one-out cross-validation and external test sets. Molecular docking (e.g., AutoDock Vina) against targets like InhA (PDB: 2NV6) validates mechanistic hypotheses .

Q. What experimental designs address contradictions in cytotoxicity data across studies?

  • Methodology : Discrepancies may arise from cell line heterogeneity or assay conditions. Standardize protocols using CLSI guidelines :
  • Use identical cell passage numbers and culture media.
  • Normalize results to a reference compound (e.g., doxorubicin).
  • Apply mixed-effects models to account for inter-lab variability .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s mechanism of action?

  • Methodology : Synthesize derivatives with halogen substitutions (e.g., 4-bromo or 4-fluoro benzamide ). Compare IC₅₀ values and apoptotic markers (e.g., caspase-3 activation). Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantify binding affinity to targets like EGFR or HER2 .

Q. What computational strategies predict the compound’s bioavailability and toxicity?

  • Methodology :
  • Bioavailability : Apply the QSAR equation:
    Bioavailability = -0.86π² + 0.98π – 2.34σ + 89.78 *.
  • Toxicity : Use ADMET predictors (e.g., pkCSM) to estimate hepatotoxicity and Ames mutagenicity. In silico toxicity models prioritize derivatives with low Toxicity = 7.25π² + 1.09π + 9.59Es + 2869.36 *.

Q. How can isotopic labeling (e.g., ¹⁵N) elucidate metabolic pathways of this compound?

  • Methodology : Synthesize ¹⁵N-labeled analogs to track metabolic fate in tissues. Use ¹⁵N-NMR or LC-MS to identify metabolites. For example, ¹⁵N-leucine studies revealed interconversion to isoleucine in brain tissues, suggesting compartmentalized metabolism .

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